Cas no 7334-51-2 (Butanediamide,N1,N1,N4,N4-tetramethyl-)

Butanediamide,N1,N1,N4,N4-tetramethyl- 化学的及び物理的性質
名前と識別子
-
- Butanediamide,N1,N1,N4,N4-tetramethyl-
- N,N,N',N'-tetramethylbutanediamide
- N,N,N',N'-TETRAMETHYLSUCCINYLDIAMIDE
- N,N,N',N'-Tetramethylsuccinamide
- SUCCINAMIDE, N,N,N',N'-TETRAMETHYL-
- DTXSID00223570
- TETRAMETHYL SUCCINAMIDE
- N1,N1,N4,N4-tetramethylsuccinamide
- Butanediamide, N,N,N',N'-tetramethyl-
- EINECS 230-838-4
- M8NMC2G8MR
- UNII-M8NMC2G8MR
- FT-0738103
- AKOS005381853
- TETRAMETHYLSUCCINAMIDE
- Q27283651
- SCHEMBL1191256
- 7334-51-2
- N,N,N,N-TETRAMETHYLSUCCINYLDIAMIDE
- BUTANEDIAMIDE, N1,N1,N4,N4-TETRAMETHYL-
- BS-49170
- E75877
- NS00037502
- CS-0162953
- RCWUFNWXCIKHPC-UHFFFAOYSA-N
- STK033652
-
- MDL: MFCD00040478
- インチ: InChI=1S/C8H16N2O2/c1-9(2)7(11)5-6-8(12)10(3)4/h5-6H2,1-4H3
- InChIKey: RCWUFNWXCIKHPC-UHFFFAOYSA-N
- ほほえんだ: CN(C)C(=O)CCC(=O)N(C)C
計算された属性
- せいみつぶんしりょう: 172.12128
- どういたいしつりょう: 172.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 40.6Ų
じっけんとくせい
- 密度みつど: 1.1083 (rough estimate)
- ふってん: 302.55°C (rough estimate)
- フラッシュポイント: 124.9°C
- 屈折率: 1.4500 (estimate)
- PSA: 40.62
Butanediamide,N1,N1,N4,N4-tetramethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW653-50mg |
Butanediamide,N1,N1,N4,N4-tetramethyl- |
7334-51-2 | 97+% | 50mg |
119.0CNY | 2021-07-14 | |
Cooke Chemical | BD0611253-5g |
N,n,n,n-tetramethylsuccinyldiamide |
7334-51-2 | 97% | 5g |
RMB 1873.60 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW653-1g |
Butanediamide,N1,N1,N4,N4-tetramethyl- |
7334-51-2 | 97+% | 1g |
937.0CNY | 2021-07-14 | |
Cooke Chemical | BD0611253-250mg |
N,n,n,n-tetramethylsuccinyldiamide |
7334-51-2 | 97% | 250mg |
RMB 215.20 | 2025-02-21 | |
1PlusChem | 1P00FF81-1g |
N,N,N',N'-TETRAMETHYLSUCCINYLDIAMIDE |
7334-51-2 | 97% | 1g |
$89.00 | 2024-04-21 | |
Aaron | AR00FFGD-1g |
N,N,N',N'-Tetramethylsuccinyldiamide |
7334-51-2 | 97% | 1g |
$107.00 | 2025-02-12 | |
1PlusChem | 1P00FF81-250mg |
N,N,N',N'-TETRAMETHYLSUCCINYLDIAMIDE |
7334-51-2 | 97% | 250mg |
$36.00 | 2024-04-21 | |
A2B Chem LLC | AH18769-250mg |
N,N,N',N'-TETRAMETHYLSUCCINYLDIAMIDE |
7334-51-2 | 97% | 250mg |
$29.00 | 2024-04-19 | |
A2B Chem LLC | AH18769-1g |
N,N,N',N'-TETRAMETHYLSUCCINYLDIAMIDE |
7334-51-2 | 97% | 1g |
$72.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233593-1g |
N,n,n,n-tetramethylsuccinyldiamide |
7334-51-2 | 97% | 1g |
¥1014.00 | 2024-07-28 |
Butanediamide,N1,N1,N4,N4-tetramethyl- 関連文献
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1. Synthesis, enzymic resolution and enantiomeric enhancement of bis(hydroxymethyl)[7]thiaheterohelicenesKazuhiko Tanaka,Hideji Osuga,Hitomi Suzuki,Yuka Shogase,Yoshinori Kitahara J. Chem. Soc. Perkin Trans. 1 1998 935
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Shiyang Zhou,Gangliang Huang RSC Adv. 2020 10 31909
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Fumio Toda,Kazuhiro Yoshizawa,Shunji Hyoda,Shinji Toyota,Spyros Chatziefthimiou,Irene M. Mavridis Org. Biomol. Chem. 2004 2 449
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Fumio Toda,Kazuhiro Yoshizawa,Shunji Hyoda,Shinji Toyota,Spyros Chatziefthimiou,Irene M. Mavridis Org. Biomol. Chem. 2004 2 449
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5. Complexation of Eu(III) with alkyl-substituted malonamides in acetonitrileLinfeng Rao,PierLuigi Zanonato,Plinio Di Bernardo,Arturo Bismondo J. Chem. Soc. Dalton Trans. 2001 1939
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6. Complexation of Eu(III) with alkyl-substituted malonamides in acetonitrileLinfeng Rao,PierLuigi Zanonato,Plinio Di Bernardo,Arturo Bismondo J. Chem. Soc. Dalton Trans. 2001 1939
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7. N,N′-ditritylurea, a versatile host for crystalline host–guest complexesHarold Hart,Lon-Tang W. Lin,Donald L. Ward J. Chem. Soc. Chem. Commun. 1985 293
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Stefánia Cserépi-Szücs,József Bakos chiral bisphosphites. Stefánia Cserépi-Szücs József Bakos Chem. Commun. 1997 635
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10. The chemistry of the trivalent actinoids. Part 5. Uranium(III) complexes with bidentate organic amidesJoseph I. Bullock,Anthony E. Storey,Peter Thompson J. Chem. Soc. Dalton Trans. 1979 1040
Butanediamide,N1,N1,N4,N4-tetramethyl-に関する追加情報
Comprehensive Guide to Butanediamide,N1,N1,N4,N4-tetramethyl- (CAS No. 7334-51-2): Properties, Applications, and Market Insights
Butanediamide,N1,N1,N4,N4-tetramethyl- (CAS No. 7334-51-2) is a specialized organic compound that has garnered significant attention in various industrial and research applications. This diamide derivative, characterized by its tetramethyl substitution, offers unique chemical properties that make it valuable in fields such as polymer science, pharmaceuticals, and specialty chemicals. With the growing demand for high-performance materials and sustainable chemistry solutions, understanding this compound's role is essential for professionals across multiple disciplines.
The molecular structure of Butanediamide,N1,N1,N4,N4-tetramethyl- features a central butanediamide backbone with four methyl groups attached to the nitrogen atoms. This configuration contributes to its enhanced solubility in organic solvents and thermal stability, making it particularly useful in high-temperature applications. Recent studies have highlighted its potential as a building block for advanced polymers, where its symmetrical structure enables precise control over material properties.
In the pharmaceutical sector, researchers are exploring Butanediamide,N1,N1,N4,N4-tetramethyl- as a potential intermediate for drug development. Its ability to form stable hydrogen bonds while maintaining lipophilicity makes it attractive for designing novel bioactive molecules. The compound's low toxicity profile and biocompatibility further enhance its appeal for medical applications, aligning with the current industry focus on safer chemical alternatives.
The specialty chemicals market has seen increased interest in tetramethyl-substituted diamides like this compound, particularly for their role in creating high-performance coatings and adhesives. As industries seek more durable and environmentally friendly materials, the demand for such specialized intermediates continues to grow. Market analysts project steady growth in this sector, driven by advancements in material science and green chemistry initiatives.
From a synthetic chemistry perspective, Butanediamide,N1,N1,N4,N4-tetramethyl- offers several advantages. Its well-defined structure and high purity make it an excellent candidate for precision chemical synthesis. Recent publications have demonstrated its utility in catalysis research and as a ligand precursor in coordination chemistry, opening new avenues for innovation in these fields.
Environmental considerations are increasingly important in chemical applications, and Butanediamide,N1,N1,N4,N4-tetramethyl- shows promise in this regard. Its biodegradability potential and low environmental persistence make it a candidate for sustainable chemistry applications. This aligns with current industry trends toward green chemistry solutions and eco-friendly alternatives to traditional chemicals.
Quality control and analytical characterization of Butanediamide,N1,N1,N4,N4-tetramethyl- are crucial for its successful application. Modern analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry provide comprehensive insights into its purity and structural integrity. These methods ensure the compound meets the stringent requirements of advanced applications in research and industry.
The global market for specialty diamides including Butanediamide,N1,N1,N4,N4-tetramethyl- is evolving rapidly. Key factors driving this growth include increased R&D investment in advanced materials and the expanding applications of these compounds in emerging technologies. Industry reports suggest particular growth potential in the Asia-Pacific region, where chemical innovation is accelerating across multiple sectors.
Storage and handling of Butanediamide,N1,N1,N4,N4-tetramethyl- require standard laboratory precautions. The compound should be kept in airtight containers away from moisture and extreme temperatures. While not classified as hazardous under normal conditions, proper personal protective equipment should be used when handling the chemical in powder form to prevent inhalation or contact with eyes and skin.
Future research directions for Butanediamide,N1,N1,N4,N4-tetramethyl- may explore its potential in nanotechnology applications and advanced material science. The compound's molecular structure suggests possible utility in creating molecular frameworks for specialized applications. As synthetic methodologies advance, new derivatives and applications for this versatile compound are likely to emerge.
For researchers and industry professionals seeking detailed technical information about Butanediamide,N1,N1,N4,N4-tetramethyl-, comprehensive spectral data and physicochemical properties are available through chemical databases and specialty chemical suppliers. These resources provide essential information for proper utilization of this compound in various scientific and industrial contexts.
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